molecular formula C18H18ClNO3 B5660622 (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B5660622
M. Wt: 331.8 g/mol
InChI Key: VYIAAALBCSJXFM-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a chemical compound of significant interest in scientific research. The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active molecules . This specific derivative is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Potential: • Muscle Contractility Studies: Research on closely related 1-(2-chlorophenyl) derivatives of 6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) has demonstrated a potent effect on smooth muscle contractility. Studies indicate it modulates cytosolic Ca2+ levels, potentially by activating voltage-gated L-type Ca2+ channels, and influences muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors . • Antiviral Research: Analogues based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure have been designed, synthesized, and evaluated as inhibitors of HIV-1 reverse transcriptase (RT), showing promising activity in preliminary assays . • Neuroscience and Pain Research: The dihydroisoquinoline core is a key structure in developing selective ligands for neurological targets. For instance, highly selective sigma-2 receptor ligands containing this moiety have shown promising antinociceptive (pain-blocking) effects in vivo, suggesting its utility in neuropharmacology research . Researchers value this compound and its analogues as versatile tools for probing biological mechanisms and developing new therapeutic leads. As with all research chemicals, this product is strictly for laboratory use by qualified professionals.

Properties

IUPAC Name

(2-chlorophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-22-16-9-12-7-8-20(11-13(12)10-17(16)23-2)18(21)14-5-3-4-6-15(14)19/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIAAALBCSJXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that compounds with isoquinoline structures often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Isoquinoline derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity : Some studies suggest that (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone may inhibit cancer cell proliferation by inducing apoptosis.
  • Neuroprotective Effects : The compound's structural similarity to neuroactive substances suggests potential applications in neurodegenerative disease treatment.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that related isoquinoline derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways .
  • Neuropharmacological Research : Research highlighted in PubMed indicated that derivatives similar to this compound showed promise in modulating neurotransmitter systems, potentially aiding in the treatment of disorders like Alzheimer's disease .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable activities:

Compound NameStructureNotable Activity
6-MethoxyisoquinolineIsoquinoline derivativeAntimicrobial
5-ChloroisoquinolineHalogenated isoquinolineAnticancer
1-BenzylisoquinolineIsoquinoline derivativeNeuroprotective
(2-Chlorophenyl)(6,7-dimethoxyisoquinoline)Target compoundAnticancer, Neuroprotective

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce physiological effects.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroisoquinoline Methanone Derivatives
Compound Name Substituent(s) on Aromatic Ring Biological Activity Potency/IC₅₀/TS* Key Findings Reference(s)
Target Compound 2-Chlorophenyl Not explicitly reported (inferred from analogs) N/A Chlorine’s electron-withdrawing nature may enhance metabolic stability.
TQ9 3,4-Dimethoxyphenyl Tumor-specific cytotoxicity TS = 12.5 Bulky substituents (e.g., dimethoxy) enhance cytotoxicity via autophagy.
Compound 133 3-Bromophenyl GluN2C NMDA receptor potentiation N/A Bromine’s size and lipophilicity may improve receptor binding affinity.
SIS3 HCl Complex pyrrolopyridine substituent Smad3 inhibition IC₅₀ = 3.5 μM Demonstrates scaffold versatility for kinase-targeted therapies.
BT18 Sulfonyl-linked trifluoromethylphenyl GDNF mimicry N/A Sulfonyl groups enable interactions with neurotrophic pathways.
Compound 6f Phenyl Synthetic intermediate Yield = 37% Lower yield suggests steric challenges in methanone synthesis.

*TS = Tumor-specificity index (higher values indicate selectivity for cancer cells).

Key SAR Insights

Substituent Size and Hydrophobicity: Bulky, hydrophobic groups (e.g., 3,4-dimethoxy in TQ9) correlate with enhanced cytotoxicity, likely due to improved membrane penetration and autophagy induction .

Synthetic Accessibility: Methanone derivatives with simple phenyl groups (e.g., Compound 6f) are synthesized in moderate yields (37%), while halogenated or multi-substituted analogs may require optimized coupling conditions .

Diverse Target Engagement: The core tetrahydroisoquinoline methanone scaffold adapts to varied targets:

  • Cytotoxicity: TQ9’s dimethoxy groups favor autophagy in oral squamous cell carcinoma .
  • Kinase Inhibition : SIS3 HCl’s extended substituent enables selective Smad3 binding .
  • Receptor Modulation : Bromophenyl derivatives (e.g., Compound 133) potentiate GluN2C-containing NMDA receptors .

Physicochemical Properties

  • Metabolic Stability : Halogens (Cl, Br) may slow oxidative metabolism compared to methoxy groups, extending half-life .

Biological Activity

The compound (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , also referred to as DIQ , exhibits significant biological activity with potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H18ClN2O3
Molecular Weight348.80 g/mol
LogP5.8454
Polar Surface Area47.692 Ų
Hydrogen Bond Acceptors6

Research indicates that DIQ interacts with various receptors and ion channels, influencing physiological processes:

  • Calcium Channel Modulation : DIQ has been shown to modulate calcium currents by affecting muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors. At a concentration of 50 µM, it significantly impacted calcium-dependent contractions in smooth muscle preparations .
  • Receptor Inhibition : Immunohistochemical studies revealed a 47% reduction in activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons, suggesting a role in inhibiting neuronal activity when co-administered with serotonin .

Case Study: Smooth Muscle Preparations

In a study examining the effects of DIQ on smooth muscle tissues, the compound was found to enhance cytosolic calcium levels through the activation of voltage-gated L-type Ca²⁺ channels. This led to increased contractility in smooth muscle preparations, demonstrating its potential as a therapeutic agent for disorders related to muscle contractility .

Pharmacological Profile

The pharmacological profile of DIQ includes:

  • Receptor Activity : The compound exhibits significant modulation of serotonin receptors, which are crucial for various central nervous system functions.
  • Impact on Muscle Contractility : The ability to control muscle contractions positions DIQ as a candidate for treating gastrointestinal motility disorders .

Comparative Studies

A comparative analysis of similar compounds reveals that DIQ's unique structure contributes to its distinct biological activities. For instance, derivatives with different substituents at the isoquinoline core show varied potencies against specific receptor targets.

Compound NameReceptor TargetActivity Level
(2-chlorophenyl)(6,7-dimethoxyisoquinoline)mAChRsModerate
(3-chlorophenyl)(6,7-dimethoxyisoquinoline)5-HT ReceptorsHigh
(2-chlorophenyl)(6,7-dimethoxy-3-methylisoquinoline)mAChRsLow

Q & A

Q. Table 1: Synthesis Parameters

ParameterValue/DescriptionReference
CatalystInCl₃ (20 mol%)
Irradiation360 W, 5 min
Yield63%
CrystallizationCH₂Cl₂/di-isopropylether

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on multi-technique validation :

  • X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between aromatic rings) and intermolecular interactions (N–H⋯N hydrogen bonds, π–π stacking with centroid distances of 3.94 Å) .
  • NMR spectroscopy : ¹H/¹³C-NMR identifies substituents (e.g., methoxy, chlorophenyl) and confirms regiochemistry. For analogous compounds, methoxy protons resonate at δ 3.67–3.83 ppm, while aromatic protons appear at δ 6.63–7.86 ppm .

Q. Table 2: Key Spectral Data

TechniqueObserved Signal (Example)Reference
¹H-NMR (CDCl₃)δ 3.67–3.83 (OCH₃)
¹³C-NMRδ 160–170 (C=O)
X-rayCentroid distance: 3.94 Å

Advanced: What mechanistic role does InCl₃ play in the synthesis of dihydroisoquinoline derivatives?

Answer:
InCl₃ acts as a Lewis acid catalyst , facilitating:

Electrophilic activation : Polarizes carbonyl groups in precursors (e.g., 2′-aminochalcones), enhancing cyclization efficiency.

Microwave coupling : Enhances dielectric heating, accelerating reaction kinetics by reducing activation energy .
Contrast with traditional acid/base catalysts (e.g., H₃PO₄), which often require harsher conditions and longer reaction times.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or mass spectra require systematic validation :

  • Comparative analysis : Cross-reference with published data for analogous compounds (e.g., methoxy vs. methyl substituent shifts) .
  • Computational modeling : DFT calculations predict chemical shifts and verify hydrogen-bonding patterns observed in X-ray structures .
  • High-resolution MS : Confirm molecular formula (e.g., C₁₈H₁₇ClNO₃) to rule out isomeric impurities.

Advanced: What strategies are recommended for analyzing π–π interactions and their impact on crystallographic packing?

Answer:

  • X-ray topology : Quantify centroid-to-centroid distances (e.g., 3.94 Å in related compounds) and dihedral angles between aromatic systems .
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H⋯O, N–H⋯N) to explain packing motifs.
  • Thermal stability assays : Correlate π–π stacking density with melting points (e.g., mp 99–101°C in chlorophenyl analogs ).

Advanced: How can computational methods predict the reactivity of the methanone moiety in further functionalization?

Answer:

  • Frontier molecular orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites. The methanone carbonyl (LUMO) is susceptible to nucleophilic attack.
  • MD simulations : Model solvent effects on reaction pathways (e.g., CH₂Cl₂ vs. polar aprotic solvents).
  • Validation : Compare predicted activation energies with experimental yields from catalytic trials .

Advanced: What are the challenges in scaling up microwave-assisted syntheses for dihydroisoquinoline derivatives?

Answer:

  • Energy distribution : Uniform microwave exposure in large reactors requires specialized equipment.
  • Catalyst recovery : InCl₃ may degrade under prolonged irradiation, necessitating fresh catalyst batches.
  • Safety protocols : Rapid heating in scaled systems risks thermal runaway; pressure monitoring is critical .

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